1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane is an organic compound with the formula C10H16. It is the simplest diamondoid - a class of cage-like, polycyclic hydrocarbons . Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free, making it the most stable isomer of C10H16 .
Synthesis Analysis
Adamantane can be synthesized from a variety of precursors. For example, 1-adamantylamine can be synthesized from 1-bromoadamantane via N-(1-adamantyl)-formamide . Another method involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Chemical Reactions Analysis
Adamantane derivatives can undergo a variety of chemical reactions. For example, various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride in the presence of a Lewis acid to give the corresponding N-adamantylated heterocycles .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is poorly soluble in water but soluble in hydrocarbons . Its melting point is 270 °C, and it sublimes rather than boiling .
Scientific Research Applications
Adamantane derivatives are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .
- Scientific Field : Petroleum Chemistry
- Application Summary : Adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . They can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1-adamantyl)-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13(19)12-11(17(20)21)7-16(15-12)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPSQGXCQMJFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.